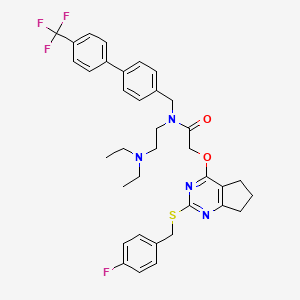

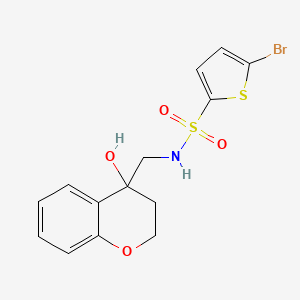

5-bromo-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

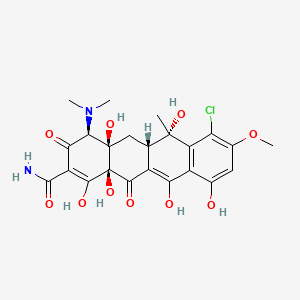

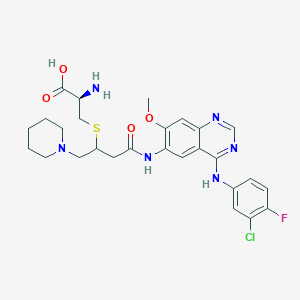

The compound “5-bromo-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a chroman ring, which is a fused six-membered benzene and three-membered heterocyclic ring. The molecule also has a sulfonamide group, which is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling. For instance, the bromo-substituted thiophene ring could potentially be synthesized via palladium-catalyzed coupling reactions . The chroman ring could be synthesized via cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and chroman rings, along with the sulfonamide group. The bromine atom on the thiophene ring would be a significant site of reactivity, and could potentially be used for further functionalization of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the bromine atom on the thiophene ring could be replaced with other groups via nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of the polar sulfonamide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties : Sulfonamide-derived compounds, including those similar to 5-bromo-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide, have been found to exhibit moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against fungal strains (Chohan & Shad, 2011).

Photodynamic Therapy for Cancer Treatment : A study on zinc phthalocyanine substituted with similar sulfonamide derivatives demonstrated high singlet oxygen quantum yield, making it a potential Type II photosensitizer for the treatment of cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Ocular Hypotensive Activity : Research on 5-substituted thieno[2,3-b]thiophene-2-sulfonamides, a class similar to the queried compound, showed topical ocular hypotensive activity, which is relevant for glaucoma treatment (Prugh et al., 1991).

Catalyst in Organic Synthesis : N-bromo sulfonamide derivatives have been used as catalysts for organic synthesis reactions, demonstrating the utility of such compounds in chemical synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Photostabilization of Polymers : Thiophene derivatives, akin to the compound , have been synthesized and found effective in reducing the photodegradation of poly(vinyl chloride), indicating their potential as photostabilizers in polymer science (Balakit et al., 2015).

Carbonic Anhydrase Inhibition : A series of benzylsulfanyl-thiophene-2-sulfonamides, similar to the queried compound, showed effective inhibition of carbonic anhydrase, an enzyme relevant in various physiological processes, including in the treatment of glaucoma and epilepsy (Ivanova et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO4S2/c15-12-5-6-13(21-12)22(18,19)16-9-14(17)7-8-20-11-4-2-1-3-10(11)14/h1-6,16-17H,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDONLSMHPIZJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=C(S3)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B606917.png)

![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)

![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)